2-ethyl-1H-indazol-3(2H)-one

Physicochemical profiling Fragment-based drug discovery Permeability prediction

2-Ethyl-1H-indazol-3(2H)-one (CAS 89438-53-9) is an N2-ethyl-substituted 1,2-dihydro-3H-indazol-3-one derivative belonging to the indazolone class of heterocyclic compounds. It features a fused benzene-pyrazole ring system with a ketone at the 3-position and an ethyl substituent at the N2 position, yielding a molecular formula of C9H10N2O and molecular weight of 162.19 g/mol.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 89438-53-9
Cat. No. B8772846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-1H-indazol-3(2H)-one
CAS89438-53-9
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=CC=CC=C2N1
InChIInChI=1S/C9H10N2O/c1-2-11-9(12)7-5-3-4-6-8(7)10-11/h3-6,10H,2H2,1H3
InChIKeyMZCCRJKEIULRGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1H-indazol-3(2H)-one (CAS 89438-53-9): Core Structural and Physicochemical Profile for Procurement Decisions


2-Ethyl-1H-indazol-3(2H)-one (CAS 89438-53-9) is an N2-ethyl-substituted 1,2-dihydro-3H-indazol-3-one derivative belonging to the indazolone class of heterocyclic compounds [1]. It features a fused benzene-pyrazole ring system with a ketone at the 3-position and an ethyl substituent at the N2 position, yielding a molecular formula of C9H10N2O and molecular weight of 162.19 g/mol [1]. Computed physicochemical descriptors include an XLogP3 of 1.7, topological polar surface area of 32.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound is registered in ChEMBL as CHEMBL3144689 with a Max Phase of Preclinical, though no bioactivity data are currently curated [2]. It is commercially available from multiple vendors at purities typically ≥95%, with some suppliers offering 98% purity under ISO-certified quality systems . Critically, the N2-ethyl substitution differentiates this compound from the more commonly studied N1-substituted indazoles and the unsubstituted 1,2-dihydro-3H-indazol-3-one parent scaffold, producing distinct physicochemical properties relevant to synthetic intermediate and fragment-based screening applications [1].

Why 2-Ethyl-1H-indazol-3(2H)-one Cannot Be Casually Substituted by Other Indazolones in Synthesis or Screening


The N2-ethyl substituent on 2-ethyl-1H-indazol-3(2H)-one is not a trivial modification. In the indazolone scaffold, the position of substitution (N1 vs. N2) and the nature of the N-alkyl group fundamentally alter the tautomeric equilibrium, hydrogen-bonding capacity, and lipophilicity of the molecule [1]. The unsubstituted 1,2-dihydro-3H-indazol-3-one (CAS 7364-25-2) can tautomerize to 1H-indazol-3-ol, presenting two hydrogen bond donors and a different electrostatic profile [2]. N2-ethylation locks the scaffold in the 3-keto tautomeric form, eliminates one H-bond donor (from 2 to 1), and increases calculated logP by approximately 0.5 units relative to the unsubstituted parent [1]. The N1-methyl isomer (1-methyl-1H-indazol-3(2H)-one, CAS 1006-19-5) presents the methyl group on the nitrogen adjacent to the benzene ring, creating a distinct steric and electronic environment around the ketone [3]. Furthermore, indazolone derivatives as a class have been investigated as glycogen synthase activators, where 2-N-alkyl substitution, including ethyl, was systematically explored and shown to yield different activity profiles compared to 2-N-aryl analogs [4]. These structural distinctions mean that substituting this compound with a generic indazolone in a synthetic route or biological assay introduces uncontrolled variables in reactivity, binding, and physicochemical behavior that can invalidate experimental outcomes.

Quantitative Differentiation Evidence for 2-Ethyl-1H-indazol-3(2H)-one vs. Closest Indazolone Analogs


Lipophilicity (XLogP3) of 2-Ethyl-1H-indazol-3(2H)-one vs. Unsubstituted 1,2-Dihydro-3H-indazol-3-one

The N2-ethyl substitution increases the computed lipophilicity of the indazolone scaffold. 2-Ethyl-1H-indazol-3(2H)-one has an XLogP3 of 1.7, compared to XLogP3 of approximately 1.2 for the unsubstituted 1,2-dihydro-3H-indazol-3-one (1H-indazol-3-ol) [1]. This represents an increase of ~0.5 logP units attributable solely to the ethyl group, which may influence membrane permeability and protein binding in fragment-based screening campaigns [1].

Physicochemical profiling Fragment-based drug discovery Permeability prediction

Hydrogen Bond Donor Count: 2-Ethyl-indazolone vs. 1H-Indazol-3-ol Tautomeric System

N2-ethylation locks the indazolone scaffold in the 3-keto form, eliminating tautomeric ambiguity. 2-Ethyl-1H-indazol-3(2H)-one has 1 hydrogen bond donor (the N1-H), whereas the unsubstituted 1,2-dihydro-3H-indazol-3-one exists in equilibrium with its 1H-indazol-3-ol tautomer, which presents 2 hydrogen bond donors (N1-H and O-H) [1]. This tautomeric locking simplifies interpretation of structure-activity relationships and reduces the number of possible binding modes in target engagement studies [2].

Hydrogen bonding Tautomerism Scaffold design

N2-Ethyl vs. N1-Methyl Substitution: Regioisomeric Differentiation in Indazolone Scaffolds

The N2-ethyl substitution in 2-ethyl-1H-indazol-3(2H)-one places the alkyl group on the nitrogen distal to the fused benzene ring, whereas in the regioisomeric 1-methyl-1H-indazol-3(2H)-one (CAS 1006-19-5), the methyl group is on the nitrogen proximal to the benzene ring [1]. This regioisomeric difference alters the steric environment around the ketone and the electronics of the pyrazole ring. In patent literature exploring indazolone analogs as glycogen synthase activators, 2-N-alkyl substituted indazolones (including 2-ethyl variants) were systematically distinguished from N1-substituted analogs, with different structure-activity relationships observed [2]. No quantitative head-to-head bioactivity comparison of these two specific regioisomers has been published to date.

Regioisomerism Kinase inhibitor design Synthetic intermediate

Computed Topological Polar Surface Area (TPSA) and Its Implications for CNS Multiparameter Optimization

2-Ethyl-1H-indazol-3(2H)-one has a computed TPSA of 32.3 Ų (PubChem) [1], which falls well below the commonly cited threshold of <60-70 Ų for favorable CNS penetration [2]. The unsubstituted 1H-indazol-3-ol has a comparable TPSA. However, when combined with its XLogP3 of 1.7 and molecular weight of 162.19, 2-ethyl-1H-indazol-3(2H)-one occupies a favorable region of CNS MPO (Multiparameter Optimization) chemical space that is distinct from larger, more polar indazolone derivatives with additional ring substituents [1][2]. No experimental brain penetration data are available for this specific compound.

CNS drug design MPO score Blood-brain barrier penetration

Commercial Availability and Purity Specifications vs. Closest Analogs

2-Ethyl-1H-indazol-3(2H)-one is commercially offered at 98% purity by suppliers such as Leyan (Catalog No. 2229951) under ISO-certified quality systems . The N2-methyl analog (2-methyl-1H-indazol-3(2H)-one, CAS 1848-40-4) is also commercially available but at varying purities depending on supplier, and is less commonly stocked at 98%+ [1]. The unsubstituted parent 1,2-dihydro-3H-indazol-3-one is available but presents tautomeric purity concerns due to its equilibrium with 1H-indazol-3-ol [2]. Vendor-direct comparison of pricing and lead times is recommended for procurement decisions.

Chemical procurement Quality control Synthetic building block

Evidence-Backed Application Scenarios for 2-Ethyl-1H-indazol-3(2H)-one in Research and Industrial Settings


Synthetic Intermediate for 2-N-Substituted Indazolone-Derived Glycogen Synthase Activators

The 2013 study by Qian et al. (Hoffmann-La Roche) systematically explored 2-N-alkyl and 2-N-aryl indazolone derivatives as non-carboxylic acid glycogen synthase activators for type 2 diabetes [1]. 2-Ethyl-1H-indazol-3(2H)-one serves as the direct synthetic precursor for the 2-ethyl substituted series within this chemotype. Its well-defined, locked 3-keto tautomeric form (1 HBD, XLogP3 1.7, TPSA 32.3 Ų) provides a clean starting scaffold for further derivatization at the benzene ring positions without tautomeric interference, a key advantage over the unsubstituted parent compound [2]. Researchers developing novel GS activators or related metabolic disease targets can procure this compound as a characterized intermediate rather than synthesizing the indazolone core de novo.

Fragment Library Component for CNS-Oriented Screening Cascades

With MW 162.19, XLogP3 1.7, TPSA 32.3 Ų, and only 1 HBD, 2-ethyl-1H-indazol-3(2H)-one occupies a highly favorable position within CNS MPO chemical space [1][2]. All three key parameters (MW < 400, logP 1-4, TPSA < 60-70 Ų) are satisfied with substantial margin [2]. The locked keto tautomer eliminates the ambiguity of the tautomeric 1H-indazol-3-ol system, providing a single, defined chemical entity for fragment screening [3]. This compound is therefore suitable for inclusion in rule-of-three-compliant fragment libraries targeting CNS enzymes or receptors where physicochemical properties predictive of blood-brain barrier penetration are prioritized.

Reference Standard for Regioisomeric Purity in N2- vs. N1-Substituted Indazolone Analytical Method Development

The distinct regioisomeric relationship between 2-ethyl-1H-indazol-3(2H)-one (N2-substituted) and 1-ethyl-1H-indazol-3(2H)-one (N1-substituted) creates a specific need for authenticated reference material during analytical method validation [1]. For laboratories developing HPLC, UPLC, or LC-MS methods to resolve these regioisomers in reaction mixtures or pharmaceutical process intermediates, procurement of the 98% purity material from ISO-certified suppliers provides a qualified reference standard [2]. The resolved physicochemical signatures (different retention times, distinct MS fragmentation patterns) make this compound a practical tool for method development in pharmaceutical quality control settings.

Core Scaffold for Vanilloid-1 Receptor (VR1/TRPV1) Modulator Exploration

Patent WO-2005049601-A1 (Merck Sharp & Dohme) discloses indazol-3-ones broadly as modulators of the vanilloid-1 receptor (VR1/TRPV1) for pain treatment [1]. While the patent exemplifies primarily 5- or 6-aryl/heteroaryl-substituted derivatives, the 2-ethyl-1H-indazol-3(2H)-one core represents the minimal N2-alkyl substituted scaffold within this chemotype. Researchers exploring VR1 modulator SAR can use this compound as a simplified baseline reference to deconvolute the contribution of the N2-ethyl substitution to activity, selectivity, and physicochemical properties before introducing additional benzene ring substituents.

Quote Request

Request a Quote for 2-ethyl-1H-indazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.